Bis(trimethylsilyl) phosphite

Organophosphorus Synthesis Silyl Phosphite Reactivity Chemoselectivity

Bis(trimethylsilyl) phosphite (CAS 3663-52-3), systematically also referred to as bis(trimethylsilyl) phosphonate, is an organosilicon-phosphorus compound (C6H19O3PSi2, MW 226.36) existing as a colorless to pale yellow liquid under standard conditions. It is characterized by two trimethylsilyl groups attached to a phosphite moiety, imparting enhanced solubility in organic solvents and protective effects against hydrolysis relative to unprotected phosphite esters.

Molecular Formula C6H19O3PSi2
Molecular Weight 226.36 g/mol
CAS No. 3663-52-3
Cat. No. B1370114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trimethylsilyl) phosphite
CAS3663-52-3
Molecular FormulaC6H19O3PSi2
Molecular Weight226.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OP(O)O[Si](C)(C)C
InChIInChI=1S/C6H19O3PSi2/c1-11(2,3)8-10(7)9-12(4,5)6/h7H,1-6H3
InChIKeyTVYLOQJEHUAACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(trimethylsilyl) Phosphite (CAS 3663-52-3): Core Properties and Procurement Baseline


Bis(trimethylsilyl) phosphite (CAS 3663-52-3), systematically also referred to as bis(trimethylsilyl) phosphonate, is an organosilicon-phosphorus compound (C6H19O3PSi2, MW 226.36) existing as a colorless to pale yellow liquid under standard conditions . It is characterized by two trimethylsilyl groups attached to a phosphite moiety, imparting enhanced solubility in organic solvents and protective effects against hydrolysis relative to unprotected phosphite esters [1]. This compound serves as a highly nucleophilic phosphorus source for constructing P–C bonds and participates in a range of phosphorylation and phosphonate synthesis applications in organic and medicinal chemistry [1].

Why Bis(trimethylsilyl) Phosphite (CAS 3663-52-3) Cannot Be Replaced by Generic Silyl Phosphites


Generic substitution among silyl phosphites is not chemically sound due to the divergent reaction pathways and product outcomes dictated by the number of silyl substituents. For instance, while tris(trimethylsilyl) phosphite may be utilized for certain Arbuzov-type transformations, bis(trimethylsilyl) phosphite exhibits distinct reactivity profiles in nucleoside phosphorylation and phosphonate ester synthesis [1]. The bis-silylated derivative offers a balance between stability and nucleophilicity that is critical for achieving high yields in specific synthetic sequences; substituting with tris(trimethylsilyl) phosphite or non-silylated dialkyl phosphites often leads to altered reaction kinetics, different regioselectivity, or complete failure of the intended transformation [2][3]. The quantitative evidence below substantiates these divergent outcomes.

Quantitative Evidence Guide for Bis(trimethylsilyl) Phosphite (CAS 3663-52-3) Procurement Decisions


Divergent Reaction Pathway: Carbonyl Adduct Formation with α-Halocarbonyls Versus Perkow/Arbuzov Outcomes

When reacted with chloroacetone in dry THF, tris(trimethylsilyl) phosphite (TTSP) yields bis(trimethylsilyl) 1-methyl-1-trimethylsilyloxy-2-chloroethylphosphonate (a carbonyl adduct) in 92% yield, whereas trialkyl phosphites under similar conditions produce enol phosphates (Perkow products) or phosphonates (Arbuzov products) [1]. This demonstrates that bis(trimethylsilyl) phosphite-derived intermediates (or the closely related TTSP) exhibit fundamentally different chemoselectivity compared to non-silylated alternatives, enabling access to products that are not obtainable via conventional trialkyl phosphite chemistry.

Organophosphorus Synthesis Silyl Phosphite Reactivity Chemoselectivity

Enhanced Hydrolytic Stability of Bis(trimethylsilyl) Phosphite Relative to Unprotected Phosphite Esters

The presence of two trimethylsilyl groups in bis(trimethylsilyl) phosphite confers significant protection against hydrolysis compared to unprotected dialkyl or diaryl phosphite esters, which are known to be susceptible to moisture-induced degradation . This enhanced stability facilitates handling and storage under ambient laboratory conditions, reducing the risk of reagent decomposition that can compromise reaction yields and reproducibility.

Reagent Stability Hydrolysis Protection Silyl Protective Groups

Efficient Conversion of Nucleoside H-Phosphonates to Phosphate Monoesters via Bis(trimethylsilyl) Phosphite Intermediates

In a method for converting nucleoside H-phosphonate monoesters to phosphate monoesters, N,O-bis(trimethylsilyl)benzamide (BSB) was found to be highly effective for the silylation step to generate bis(trimethylsilyl) phosphite intermediates, followed by oxidation with (camphorsulfonyl)oxaziridine (CSO) [1]. While the publication does not report head-to-head yield comparisons against alternative reagents, the explicit optimization and adoption of this bis(trimethylsilyl) phosphite-based methodology over other phosphorylation routes underscores its utility in achieving efficient and clean transformations.

Nucleoside Phosphorylation Oligonucleotide Synthesis Phosphate Monoester

Generation of Reactive Bis(trimethylsilyl) Nucleoside Phosphite Intermediates for Diverse Functionalizations

Nucleoside ethoxycarbonylphosphonates, upon treatment with 1 M NaOH followed by trimethylsilylation, afford highly reactive bis(trimethylsilyl) nucleoside phosphite intermediates. These intermediates react in situ with water, diphenyl disulfide, 2,2′-dipyridyl disulfide, or aldehydes to produce the corresponding nucleoside phosphonates, nucleoside S-phenyl phosphorothioates, nucleoside phosphates, and nucleoside α-hydroxy phosphonates in good yields, respectively [1]. This versatility contrasts with alternative phosphite reagents that may require more forcing conditions or exhibit narrower substrate scopes.

Nucleoside Phosphonates Phosphorothioates α-Hydroxy Phosphonates

High Purity and Consistent Physical Specifications for Reproducible Synthetic Performance

Commercially sourced bis(trimethylsilyl) phosphite is typically supplied with defined physical specifications: boiling point 77–79 °C at 11 mmHg, density 0.968 g/mL at 20 °C, refractive index n, flash point 58 °C, and purity commonly at or above 99% [1][2]. While these are vendor specifications rather than comparative performance data, adherence to these parameters ensures consistent reagent quality and reproducible reaction outcomes across different procurement lots. This level of characterization is essential for researchers requiring precise stoichiometry and predictable reactivity.

Reagent Purity Quality Control Physical Properties

Optimal Application Scenarios for Bis(trimethylsilyl) Phosphite (CAS 3663-52-3)


Synthesis of Carbonyl Adducts from α-Halocarbonyl Compounds

Bis(trimethylsilyl) phosphite (or the closely related tris(trimethylsilyl) phosphite) should be selected when carbonyl adducts are the desired product from α-halocarbonyl substrates, as trialkyl phosphites predominantly yield Perkow or Arbuzov products under identical conditions [1].

Nucleoside Phosphate Monoester and Phosphonate Synthesis

This reagent is optimally employed in the conversion of nucleoside H-phosphonate monoesters to phosphate monoesters using N,O-bis(trimethylsilyl)benzamide (BSB) and (camphorsulfonyl)oxaziridine (CSO) [2]. It is also the reagent of choice for generating reactive bis(trimethylsilyl) nucleoside phosphite intermediates that can be diversified into nucleoside phosphonates, phosphorothioates, phosphates, and α-hydroxy phosphonates [3].

Phosphonate Ester and Phosphonamidate Preparation

Due to its silyl-protected nature and nucleophilic phosphorus center, bis(trimethylsilyl) phosphite is well-suited for the synthesis of phosphonate esters and phosphonamidates, where protection of the P–H or P–OH functionality is required during multi-step sequences .

Moisture-Sensitive Phosphorus Chemistry Requiring Enhanced Reagent Stability

In synthetic procedures where unprotected phosphite esters are prone to hydrolysis and decomposition, bis(trimethylsilyl) phosphite provides improved ambient stability due to its trimethylsilyl protective groups, making it a preferred choice for laboratories requiring reliable shelf life and consistent reactivity .

Technical Documentation Hub

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